molecular formula C20H27NO5 B12954556 Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate

Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate

Cat. No.: B12954556
M. Wt: 361.4 g/mol
InChI Key: BRZWZXRIFUSUPE-SKQWJGTPSA-N
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Description

Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate, with the chemical formula C26H26N2O2S, is a fascinating compound that combines structural elements from various chemical classes. Let’s break it down:

    Cis-Tert-Butyl: Refers to the tert-butyl group (t-Bu) in a cis configuration.

    2-(2-(Benzyloxy)-2-Oxoethyl): Contains a benzyloxy group (CHCHO) attached to a ketone (C=O) via an ethyl linker.

    Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate: Combines a tetrahydrofuran ring (furo[2,3-c]) fused with a pyrrole ring, bearing a carboxylate group (COO).

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific data on industrial production methods, researchers typically achieve its synthesis through multistep reactions. Some key steps include:

    Ketone Formation: Start by synthesizing the ketone precursor, possibly via an oxidation reaction.

    Benzyloxylation: Introduce the benzyloxy group using benzyl chloride or a similar reagent.

    Ring Formation: Construct the tetrahydrofuran and pyrrole rings, followed by carboxylation.

Chemical Reactions Analysis

Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate can participate in various reactions:

    Oxidation: It may undergo oxidation at the ketone group.

    Reduction: Reduction of the ketone or carboxylate could occur.

    Substitution: The benzyloxy group is susceptible to substitution reactions.

    Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various acids or bases.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in diverse fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: Evaluated for pharmacological effects.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its unique combination of structural features sets it apart. Researchers often compare it to related heterocyclic compounds.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-2-(2-oxo-2-phenylmethoxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C20H27NO5/c1-20(2,3)26-19(23)21-11-15-9-16(25-17(15)12-21)10-18(22)24-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t15-,16?,17+/m1/s1

InChI Key

BRZWZXRIFUSUPE-SKQWJGTPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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